molecular formula C15H18N4O4 B2670154 (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034481-36-0

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2670154
CAS No.: 2034481-36-0
M. Wt: 318.333
InChI Key: CFJWZVKTNMOAEH-UHFFFAOYSA-N
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Description

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic compound It is characterized by the presence of a methoxypyrazine group, a piperidine ring, and a methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, including the formation of the methoxypyrazine, piperidine, and methylisoxazole intermediates. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions could modify specific functional groups within the compound.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone might include other molecules containing methoxypyrazine, piperidine, or isoxazole groups. Examples could be:

  • (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanol
  • (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-6-12(18-23-10)15(20)19-5-3-4-11(9-19)22-14-8-16-7-13(17-14)21-2/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWZVKTNMOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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